N-(Butan-2-YL)-N-ethylsulfamoyl chloride
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Overview
Description
N-(Butan-2-YL)-N-ethylsulfamoyl chloride is an organic compound that belongs to the class of sulfamoyl chlorides It is characterized by the presence of a butan-2-yl group and an ethyl group attached to the nitrogen atom of the sulfamoyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Butan-2-YL)-N-ethylsulfamoyl chloride typically involves the reaction of butan-2-amine with ethylsulfonyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Reaction of Butan-2-amine with Ethylsulfonyl Chloride:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(Butan-2-YL)-N-ethylsulfamoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to the corresponding sulfamide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with this compound under mild conditions (room temperature, anhydrous solvent).
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) can be used to hydrolyze the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Nucleophilic Substitution: Sulfonamide derivatives
Hydrolysis: Sulfonic acid
Reduction: Sulfamide
Scientific Research Applications
N-(Butan-2-YL)-N-ethylsulfamoyl chloride has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of new drugs, particularly those targeting enzymes and receptors.
Biological Studies: It is used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Butan-2-YL)-N-ethylsulfamoyl chloride involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The molecular targets include amino acid residues such as lysine and cysteine, which possess nucleophilic side chains.
Comparison with Similar Compounds
Similar Compounds
- N-(Butan-2-YL)-N-methylsulfamoyl chloride
- N-(Butan-2-YL)-N-propylsulfamoyl chloride
- N-(Butan-2-YL)-N-isopropylsulfamoyl chloride
Uniqueness
N-(Butan-2-YL)-N-ethylsulfamoyl chloride is unique due to its specific combination of butan-2-yl and ethyl groups, which can influence its reactivity and selectivity in chemical reactions. Compared to similar compounds, it may exhibit different steric and electronic properties, affecting its interactions with biological targets and its suitability for various applications.
Properties
Molecular Formula |
C6H14ClNO2S |
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Molecular Weight |
199.70 g/mol |
IUPAC Name |
N-butan-2-yl-N-ethylsulfamoyl chloride |
InChI |
InChI=1S/C6H14ClNO2S/c1-4-6(3)8(5-2)11(7,9)10/h6H,4-5H2,1-3H3 |
InChI Key |
LOCKLDFTXGPYDR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N(CC)S(=O)(=O)Cl |
Origin of Product |
United States |
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